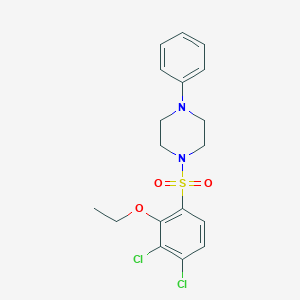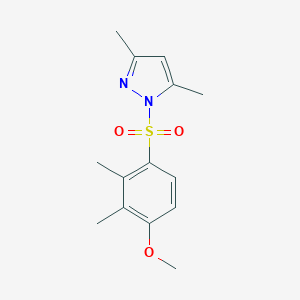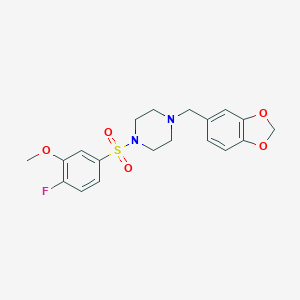
1-(1,3-Benzodioxol-5-ylmethyl)-4-(4-fluoro-3-methoxyphenyl)sulfonylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,3-Benzodioxol-5-ylmethyl)-4-(4-fluoro-3-methoxyphenyl)sulfonylpiperazine, also known as BF-5-MeO-DALT, is a research chemical that belongs to the class of phenethylamines. It is a potent psychoactive compound that has been gaining attention in the scientific community due to its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of 1-(1,3-Benzodioxol-5-ylmethyl)-4-(4-fluoro-3-methoxyphenyl)sulfonylpiperazineT involves its binding to the 5-HT2A receptor, which leads to the activation of downstream signaling pathways. This results in the modulation of neurotransmitter release and the regulation of neuronal activity, ultimately leading to changes in behavior and perception.
Biochemical and Physiological Effects:
1-(1,3-Benzodioxol-5-ylmethyl)-4-(4-fluoro-3-methoxyphenyl)sulfonylpiperazineT has been shown to induce a range of biochemical and physiological effects, including changes in heart rate, blood pressure, body temperature, and respiration. It also alters the activity of various neurotransmitters, such as dopamine, norepinephrine, and serotonin, which are involved in the regulation of mood, emotion, and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(1,3-Benzodioxol-5-ylmethyl)-4-(4-fluoro-3-methoxyphenyl)sulfonylpiperazineT in lab experiments is its high potency and selectivity for the 5-HT2A receptor, which allows for precise manipulation of this pathway. However, its psychoactive properties and potential for abuse make it difficult to work with in certain settings, and caution must be taken to ensure proper safety protocols are in place.
Orientations Futures
There are several potential future directions for research on 1-(1,3-Benzodioxol-5-ylmethyl)-4-(4-fluoro-3-methoxyphenyl)sulfonylpiperazineT, including the exploration of its therapeutic potential in the treatment of various psychiatric disorders, such as depression and anxiety. Additionally, further studies are needed to fully understand the mechanisms underlying its effects on the brain and behavior, as well as its potential for abuse and addiction.
In conclusion, 1-(1,3-Benzodioxol-5-ylmethyl)-4-(4-fluoro-3-methoxyphenyl)sulfonylpiperazineT is a potent research chemical that has been shown to have unique properties and potential applications in the field of neuroscience. Its selective agonism of the 5-HT2A receptor makes it a valuable tool for studying this pathway, and its effects on neurotransmitter activity and behavior warrant further investigation. While caution must be taken in its use due to its psychoactive properties, 1-(1,3-Benzodioxol-5-ylmethyl)-4-(4-fluoro-3-methoxyphenyl)sulfonylpiperazineT holds promise for future research and therapeutic applications.
Méthodes De Synthèse
The synthesis of 1-(1,3-Benzodioxol-5-ylmethyl)-4-(4-fluoro-3-methoxyphenyl)sulfonylpiperazineT involves several steps, including the reaction of 1-(1,3-benzodioxol-5-yl)propan-2-amine with 4-fluoro-3-methoxybenzaldehyde, followed by the addition of p-toluenesulfonyl chloride and piperazine. The final product is obtained through a purification process using chromatography.
Applications De Recherche Scientifique
1-(1,3-Benzodioxol-5-ylmethyl)-4-(4-fluoro-3-methoxyphenyl)sulfonylpiperazineT has been studied extensively in the field of neuroscience, particularly in the area of serotonin receptors. It has been found to be a selective agonist of the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. This makes 1-(1,3-Benzodioxol-5-ylmethyl)-4-(4-fluoro-3-methoxyphenyl)sulfonylpiperazineT a valuable tool for studying the role of this receptor in various physiological and pathological conditions.
Propriétés
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-(4-fluoro-3-methoxyphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O5S/c1-25-18-11-15(3-4-16(18)20)28(23,24)22-8-6-21(7-9-22)12-14-2-5-17-19(10-14)27-13-26-17/h2-5,10-11H,6-9,12-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNCHQZRAZALXAC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Benzodioxol-5-ylmethyl)-4-(4-fluoro-3-methoxyphenyl)sulfonylpiperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

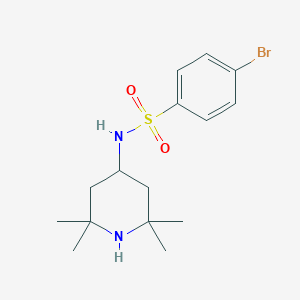
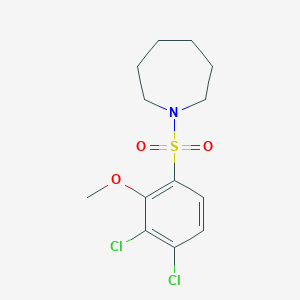


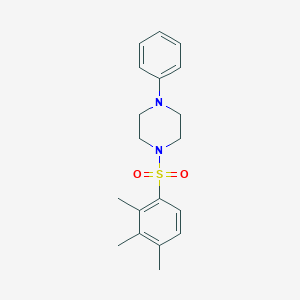



![1-[(4-Bromo-2,5-dimethylphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B345803.png)



